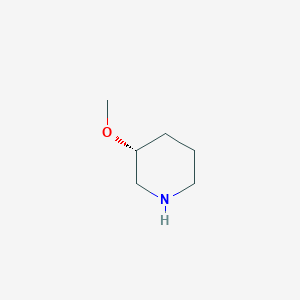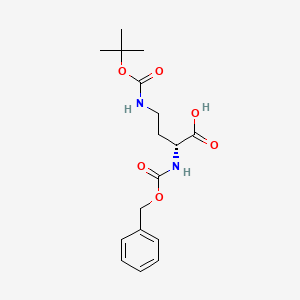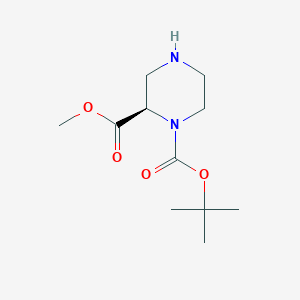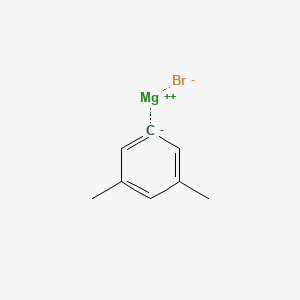
3,5-ジメチルフェニルマグネシウムブロミド
概要
説明
3,5-Dimethylphenylmagnesium bromide is an organomagnesium compound that belongs to the class of Grignard reagents. It is commonly used in organic synthesis for forming carbon-carbon bonds. The compound has the molecular formula C8H9BrMg and a molecular weight of 209.37 g/mol .
科学的研究の応用
3,5-Dimethylphenylmagnesium bromide is widely used in scientific research for various applications:
Organic Synthesis: Used as a reagent for forming carbon-carbon bonds.
Pharmaceuticals: Acts as an intermediate in the synthesis of complex molecules.
Material Science: Utilized in the preparation of polymers and other advanced materials .
作用機序
Target of Action
3,5-Dimethylphenylmagnesium bromide is a Grignard reagent . Grignard reagents are organomagnesium compounds that are widely used in organic chemistry for their nucleophilic properties . The primary targets of 3,5-Dimethylphenylmagnesium bromide are electrophilic carbon atoms present in carbonyl groups .
Mode of Action
3,5-Dimethylphenylmagnesium bromide, as a Grignard reagent, interacts with its targets through a nucleophilic addition mechanism . The carbon atom in the 3,5-Dimethylphenylmagnesium bromide molecule acts as a nucleophile, attacking the electrophilic carbon in the carbonyl group . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The action of 3,5-Dimethylphenylmagnesium bromide primarily affects the synthesis of alcohols, acids, and ketones . For instance, it can be used as a starting material for the synthesis of diarylborinic acids . These acids, when coupled with vinyl triflate using Suzuki coupling, yield a penultimate methyl ester .
Pharmacokinetics
As a Grignard reagent, 3,5-Dimethylphenylmagnesium bromide is highly reactive and unstable in the presence of water or any source of protons . Therefore, it is typically prepared and used in anhydrous conditions .
Result of Action
The molecular and cellular effects of 3,5-Dimethylphenylmagnesium bromide’s action are primarily seen in the formation of new organic compounds . For example, it can be used to prepare 3,5-dimethyl-p-terphenyl by reacting with biphenylsulfonate .
Action Environment
The action, efficacy, and stability of 3,5-Dimethylphenylmagnesium bromide are significantly influenced by environmental factors . It is air and moisture sensitive, and must be stored in a well-ventilated place at a temperature between 2-8°C . It is incompatible with oxidizing agents and bases .
生化学分析
Biochemical Properties
3,5-Dimethylphenylmagnesium bromide plays a crucial role in biochemical reactions, primarily as a nucleophilic reagent. It interacts with various biomolecules, including enzymes and proteins, to facilitate the formation of complex organic compounds. For instance, it can react with carbonyl-containing compounds to form alcohols, a reaction catalyzed by enzymes such as alcohol dehydrogenase. The nature of these interactions involves the transfer of the phenyl group from 3,5-Dimethylphenylmagnesium bromide to the substrate, resulting in the formation of new carbon-carbon bonds .
Cellular Effects
The effects of 3,5-Dimethylphenylmagnesium bromide on cellular processes are significant. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate certain signaling pathways by modifying the structure of signaling molecules, leading to changes in gene expression. Additionally, 3,5-Dimethylphenylmagnesium bromide can affect cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 3,5-Dimethylphenylmagnesium bromide exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes, and either inhibit or activate their activity. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, 3,5-Dimethylphenylmagnesium bromide can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,5-Dimethylphenylmagnesium bromide can change over time. This compound is known to be sensitive to air and moisture, which can lead to its degradation and reduced efficacy. Studies have shown that prolonged exposure to air can result in the formation of by-products that may affect cellular function. Therefore, it is essential to handle 3,5-Dimethylphenylmagnesium bromide under inert conditions to maintain its stability and effectiveness .
Dosage Effects in Animal Models
The effects of 3,5-Dimethylphenylmagnesium bromide vary with different dosages in animal models. At low doses, it can effectively induce the desired biochemical reactions without causing significant toxicity. At high doses, 3,5-Dimethylphenylmagnesium bromide can exhibit toxic effects, including cellular damage and adverse physiological responses. It is crucial to determine the optimal dosage to achieve the desired effects while minimizing toxicity .
Metabolic Pathways
3,5-Dimethylphenylmagnesium bromide is involved in various metabolic pathways, particularly those related to organic synthesis. It interacts with enzymes such as cytochrome P450, which play a role in the metabolism of xenobiotics. The compound can influence metabolic flux by altering the activity of these enzymes, leading to changes in the levels of metabolites within the cell .
Transport and Distribution
Within cells and tissues, 3,5-Dimethylphenylmagnesium bromide is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as its chemical properties and the presence of binding proteins that can sequester it within certain cellular regions .
Subcellular Localization
The subcellular localization of 3,5-Dimethylphenylmagnesium bromide is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of 3,5-Dimethylphenylmagnesium bromide is essential for elucidating its precise biochemical roles .
準備方法
Synthetic Routes and Reaction Conditions
3,5-Dimethylphenylmagnesium bromide is typically prepared by reacting 3,5-dimethylbromobenzene with magnesium metal in the presence of an anhydrous ether solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the reaction .
Industrial Production Methods
In industrial settings, the preparation of 3,5-dimethylphenylmagnesium bromide follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated systems and controlled environments ensures consistent production quality .
化学反応の分析
Types of Reactions
3,5-Dimethylphenylmagnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Participates in Suzuki coupling to form biaryl compounds
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Catalysts: Nickel or palladium catalysts are often used in coupling reactions.
Solvents: Anhydrous ethers like THF are preferred to maintain the reactivity of the Grignard reagent
Major Products
Alcohols: Formed from the reaction with aldehydes and ketones.
Biaryl Compounds: Produced through coupling reactions
類似化合物との比較
Similar Compounds
- Phenylmagnesium Bromide
- 2,6-Dimethylphenylmagnesium Bromide
- 3,5-Dichlorophenylmagnesium Bromide
- 2,3-Dimethylphenylmagnesium Bromide
Uniqueness
3,5-Dimethylphenylmagnesium bromide is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. This makes it particularly useful in synthesizing compounds that require precise structural features .
特性
IUPAC Name |
magnesium;1,3-dimethylbenzene-5-ide;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9.BrH.Mg/c1-7-4-3-5-8(2)6-7;;/h4-6H,1-2H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWIBIDGHIMGNRC-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C[C-]=C1)C.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrMg | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10450092 | |
| Record name | Magnesium bromide 3,5-dimethylbenzen-1-ide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10450092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.37 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34696-73-6 | |
| Record name | Magnesium bromide 3,5-dimethylbenzen-1-ide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10450092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


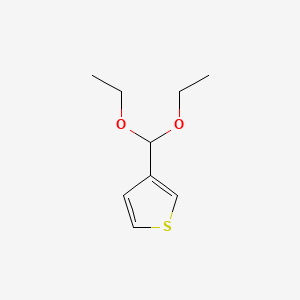
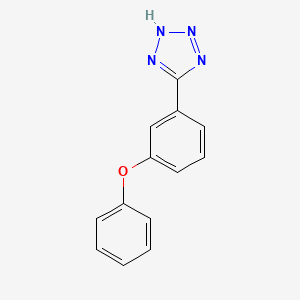
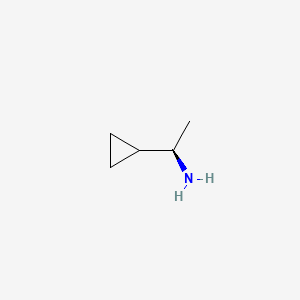
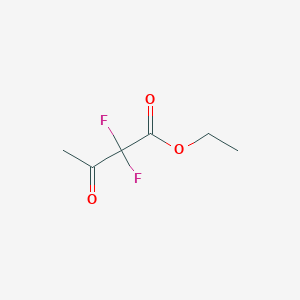
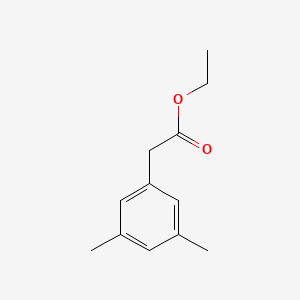

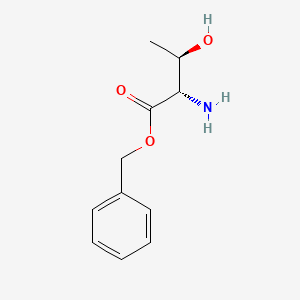
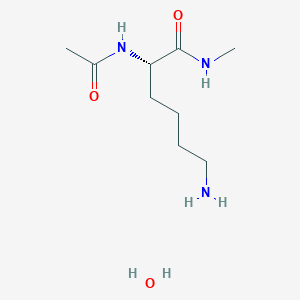

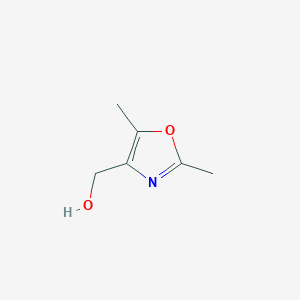
![4-[4-(Bromomethyl)phenyl]-2-methyl-1,3-thiazole](/img/structure/B1588675.png)
